molecular formula C8H12ClN3 B11906548 2',4',5',6'-Tetrahydrospiro[cyclopropane-1,7'-pyrazolo[4,3-c]pyridine] hydrochloride CAS No. 1028320-39-9

2',4',5',6'-Tetrahydrospiro[cyclopropane-1,7'-pyrazolo[4,3-c]pyridine] hydrochloride

Cat. No.: B11906548
CAS No.: 1028320-39-9
M. Wt: 185.65 g/mol
InChI Key: BGMAUXLKJXWVGV-UHFFFAOYSA-N
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Description

2’,4’,5’,6’-Tetrahydrospiro[cyclopropane-1,7’-pyrazolo[4,3-c]pyridine] hydrochloride is a heterocyclic compound featuring a spiro structure. This compound is notable for its unique three-dimensional architecture, which is formed by the fusion of a cyclopropane ring with a pyrazolo[4,3-c]pyridine moiety. The hydrochloride salt form enhances its solubility in aqueous solutions, making it more suitable for various applications in scientific research and industry.

Chemical Reactions Analysis

Types of Reactions

2’,4’,5’,6’-Tetrahydrospiro[cyclopropane-1,7’-pyrazolo[4,3-c]pyridine] hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions . The reactions are typically carried out under controlled conditions, such as specific temperatures and inert atmospheres, to ensure high yields and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated derivatives .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’,4’,5’,6’-Tetrahydrospiro[cyclopropane-1,7’-pyrazolo[4,3-c]pyridine] hydrochloride is unique due to its specific spiro structure, which imparts distinct three-dimensional properties and enhances its ability to interact with biological targets. This uniqueness makes it a valuable compound for developing new therapeutic agents and studying complex biological systems .

Properties

CAS No.

1028320-39-9

Molecular Formula

C8H12ClN3

Molecular Weight

185.65 g/mol

IUPAC Name

spiro[1,4,5,6-tetrahydropyrazolo[4,3-c]pyridine-7,1'-cyclopropane];hydrochloride

InChI

InChI=1S/C8H11N3.ClH/c1-2-8(1)5-9-3-6-4-10-11-7(6)8;/h4,9H,1-3,5H2,(H,10,11);1H

InChI Key

BGMAUXLKJXWVGV-UHFFFAOYSA-N

Canonical SMILES

C1CC12CNCC3=C2NN=C3.Cl

Origin of Product

United States

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